Sorgoleone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

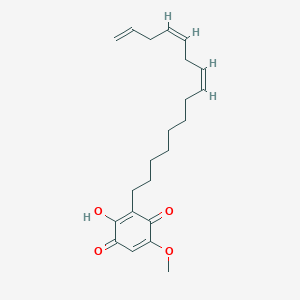

Sorgoleone is a member of the family of benzoquinones, this compound is 2-hydroxy-5-methoxy-1,4-benzoquinone in which the hydrogen at position 3 is substituted by a (4Z,7Z)-pentadeca-1,4,7-trien-15-yl group. It is a conjugate acid of a this compound(1-).

Aplicaciones Científicas De Investigación

Herbicidal Properties

Sorgoleone is primarily recognized for its allelopathic effects, which inhibit the growth of competing plants. Research has demonstrated that formulated this compound can effectively suppress weed germination and growth. A study showed that broadleaf weed species were particularly susceptible to this compound, with complete suppression observed at concentrations as low as 0.2 g a.i. L−1 in controlled environments .

Table 1: Herbicidal Efficacy of this compound on Various Weed Species

| Weed Species | Germination Inhibition (%) | Concentration (g a.i. L−1) |

|---|---|---|

| Rumex japonicus | 100 | 0.2 |

| Plantago asiatica | 100 | 0.4 |

| Grass Species | 90 | 0.4 |

Crop Tolerance

While effective against weeds, this compound exhibits a high tolerance in crop species, making it a promising candidate for integrated weed management strategies. A study indicated that crop species experienced only up to 30% growth inhibition at the highest rates of this compound application .

Biosynthesis Pathway

Recent advancements in understanding the biosynthetic pathway of this compound have been made through genetic engineering efforts. Researchers successfully transferred genes responsible for this compound production into Nicotiana benthamiana, resulting in the compound's synthesis and subsequent phytotoxic effects on the host plant . This research opens avenues for bioengineering crops to produce natural herbicides.

Table 2: Key Genes Involved in this compound Biosynthesis

| Gene Name | Function | Expression Level (Fold Change) |

|---|---|---|

| DES2 | Key enzyme in biosynthesis | Up to 475-fold |

| ARS1 | Aromatic compound synthesis | Variable |

| OMT3 | Methylation processes | Variable |

Soil Microbiome Influence

This compound not only affects plant growth but also alters soil microbial communities. Studies have shown that it can inhibit nitrification processes and modify bacterial networks in the rhizosphere, which could have broader implications for soil health and nutrient cycling .

Table 3: Effects of this compound on Soil Microbial Activity

| Microbial Activity | Control Group Nitrification Rate (mg N kg−1 d−1) | This compound Treatment Rate (mg N kg−1 d−1) |

|---|---|---|

| Nitrification | 5 | 2 |

| Bacterial Diversity Index | 10 | 7 |

Transferring this compound Properties to Rice

In a groundbreaking study by USDA scientists, the biochemical pathway responsible for producing this compound was successfully introduced into rice plants. This innovation aims to enhance rice's ability to combat weeds naturally, potentially reducing reliance on synthetic herbicides and lowering production costs for farmers .

Autotoxicity in Sorghum

Research has also highlighted the autotoxic effects of this compound within sorghum crops themselves, leading to reduced plant density and productivity under certain conditions . Understanding these dynamics is crucial for optimizing sorghum cultivation practices.

Propiedades

Fórmula molecular |

C22H30O4 |

|---|---|

Peso molecular |

358.5 g/mol |

Nombre IUPAC |

2-hydroxy-5-methoxy-3-[(8Z,11Z)-pentadeca-8,11,14-trienyl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C22H30O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)19(23)17-20(26-2)22(18)25/h3,5-6,8-9,17,24H,1,4,7,10-16H2,2H3/b6-5-,9-8- |

Clave InChI |

FGWRUVXUQWGLOX-AFJQJTPPSA-N |

SMILES |

COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCC=CCC=C)O |

SMILES isomérico |

COC1=CC(=O)C(=C(C1=O)CCCCCCC/C=C\C/C=C\CC=C)O |

SMILES canónico |

COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCC=CCC=C)O |

Sinónimos |

sorgoleone sorgoleone-358 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.